![molecular formula C20H24N4O B4257004 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B4257004.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide
Overview
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide, also known as JNJ-26854165, is a small molecule inhibitor of histone deacetylase (HDAC). It has been studied extensively for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide inhibits HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a critical role in gene expression by opening up chromatin structure and allowing transcription factors to access DNA. By inhibiting HDAC enzymes, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide increases histone acetylation and alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits tumor growth, and enhances the effectiveness of chemotherapy and radiation therapy. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of histone deacetylation and gene expression. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have low toxicity in preclinical studies. However, one limitation of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications in autoimmune diseases and inflammatory disorders. Additionally, further studies could explore the mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide and its interactions with other drugs and therapies. Finally, clinical trials could be conducted to evaluate the safety and effectiveness of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide in cancer patients.
Scientific Research Applications
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(1H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-24(4-2)20-15(8-7-11-21-20)13-23-19(25)12-16-14-22-18-10-6-5-9-17(16)18/h5-11,14,22H,3-4,12-13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPTXNSWEJMOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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